molecular formula C12H26O4Si B12287383 Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Cat. No.: B12287383
M. Wt: 262.42 g/mol
InChI Key: NUWWQAFGGXZMNF-UHFFFAOYSA-N
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Description

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, including a silyl ether group and a hydroxy acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxy group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This is followed by esterification of the resulting silyl-protected hydroxy acid with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TBAF in tetrahydrofuran (THF) at room temperature.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the deprotected hydroxy acid or other substituted derivatives.

Scientific Research Applications

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester involves its interaction with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the active hydroxy acid, which can then participate in biochemical reactions. The ester moiety can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester is unique due to its combination of a silyl ether and hydroxy acid ester, which imparts distinct reactivity and potential for diverse applications. Unlike simpler esters or silyl ethers, this compound offers a multifunctional platform for synthetic modifications and applications in various scientific fields.

Properties

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

InChI

InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3

InChI Key

NUWWQAFGGXZMNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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